

Toremifene-d6 Citrate CAS number and molecular weight

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Compound of Interest

Compound Name: Toremifene-d6 Citrate

Cat. No.: B15295000

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Technical Guide: Toremifene-d6 Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Toremifene-d6 Citrate**, a deuterated analog of the selective estrogen receptor modulator (SERM), Toremifene. This document furnishes essential chemical data, explores its mechanism of action through key signaling pathways, and presents detailed experimental protocols relevant to its synthesis, analysis, and in vitro evaluation.

Core Compound Data

The fundamental chemical and physical properties of **Toremifene-d6 Citrate** are summarized below, providing a direct comparison with its non-deuterated counterpart, Toremifene Citrate.

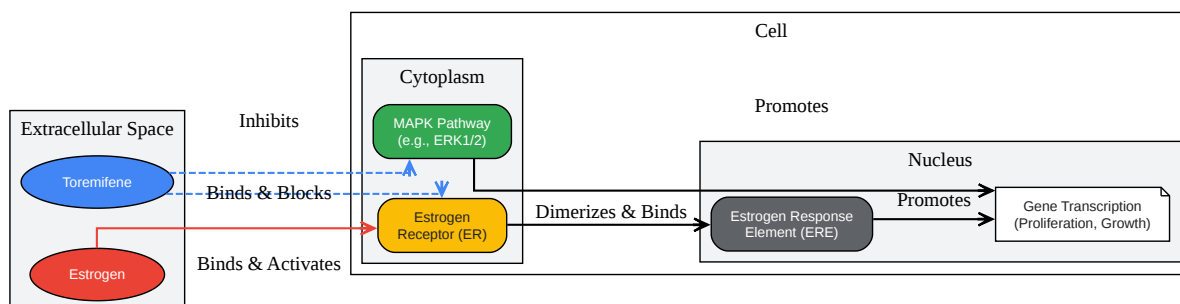
Property	Toremifene-d6 Citrate	Toremifene Citrate
CAS Number	1246833-71-5	89778-27-8[1]
Molecular Formula	C ₃₂ H ₃₀ D ₆ ClNO ₈	C ₃₂ H ₃₆ ClNO ₈ [2][3]
Molecular Weight	604.12 g/mol	598.09 g/mol [2]
Chemical Name	2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate	2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Synonyms	Toremifene-d6 (citrate)	Fareston, NK 622, FC-1157a

Mechanism of Action and Signaling Pathways

Toremifene is a nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM). Its mechanism of action is tissue-specific, exhibiting either estrogenic or antiestrogenic effects depending on the target organ. In breast tissue, it primarily acts as an estrogen antagonist, competitively binding to estrogen receptors (ER α and ER β) and blocking the proliferative signaling of endogenous estrogens. This antagonistic action is the basis for its use in the treatment of estrogen receptor-positive breast cancer.

Beyond its direct interaction with the estrogen receptor, Toremifene has also been shown to modulate other signaling cascades. Notably, it can inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in cell growth and proliferation. This inhibition of ERK1/2 phosphorylation presents an additional mechanism by which Toremifene may exert its anti-tumor effects.

Below is a diagram illustrating the primary signaling pathway of Toremifene.



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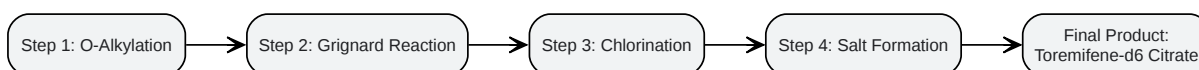
Toremifene's dual mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and in vitro evaluation of **Toremifene-d6 Citrate**.

Synthesis of Toremifene-d6 Citrate

The synthesis of **Toremifene-d6 Citrate** involves the introduction of deuterium labels at the N,N-dimethylamino group. A representative multi-step synthesis is outlined below.



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References

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